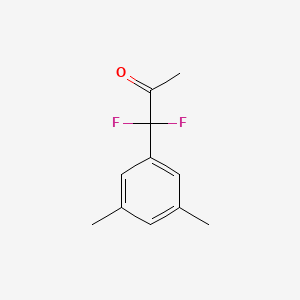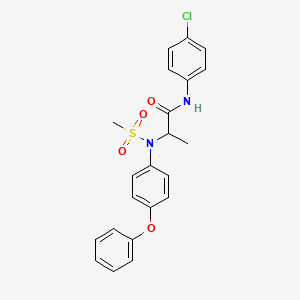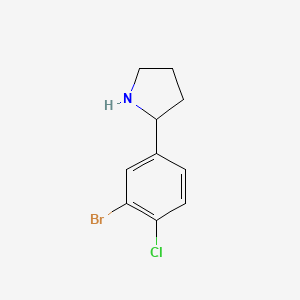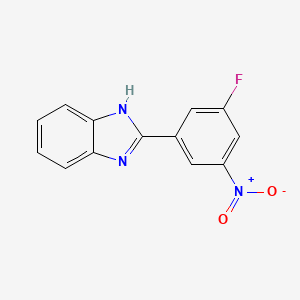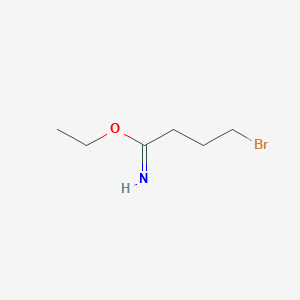
4-Bromo-butyrimidic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-butyrimidic acid ethyl ester is an organic compound with the molecular formula C6H11BrO2. It is a colorless, volatile liquid that is used in various chemical syntheses. This compound is also known by other names such as 4-Bromobutanoic acid ethyl ester and Ethyl 4-bromobutyrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-butyrimidic acid ethyl ester typically involves the reaction of γ-butyrolactone with hydrogen bromide gas. The process is carried out under controlled temperatures, initially at 20±5°C, and then raised to 40±5°C. After the addition of absolute ethanol, the reaction is completed by washing with deionized water and adjusting the pH with saturated sodium bicarbonate solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and automation helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-butyrimidic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: The major products include various substituted butyrates depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
4-Bromo-butyrimidic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-butyrimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom in the compound makes it highly reactive, allowing it to participate in various chemical reactions. The ester group facilitates its incorporation into larger molecular structures, enhancing its utility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- γ-Bromobutyric acid ethyl ester
- 1-Bromo-3-(carboethoxy)propane
- 3-(Ethoxycarbonyl)propyl bromide
- 4-Bromobutanoic acid ethyl ester
- Ethyl γ-bromobutyrate
- Ethyl 4-bromobutanoate
Uniqueness
4-Bromo-butyrimidic acid ethyl ester is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical syntheses. Its ability to undergo various substitution, oxidation, and reduction reactions, along with its applications in different fields, sets it
Propriétés
Numéro CAS |
503617-44-5 |
|---|---|
Formule moléculaire |
C6H12BrNO |
Poids moléculaire |
194.07 g/mol |
Nom IUPAC |
ethyl 4-bromobutanimidate |
InChI |
InChI=1S/C6H12BrNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3 |
Clé InChI |
ZXFCAMUNFWGPTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)
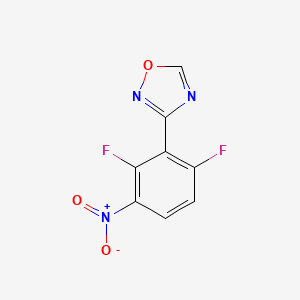
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
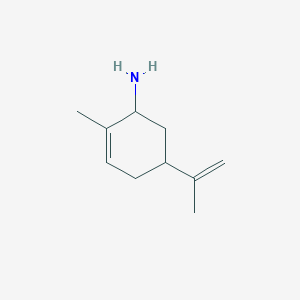
![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
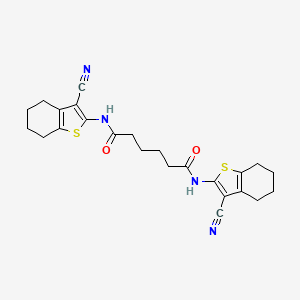
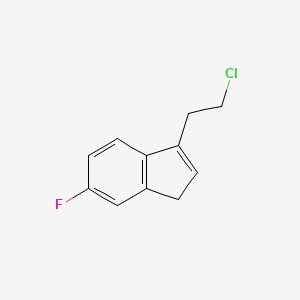
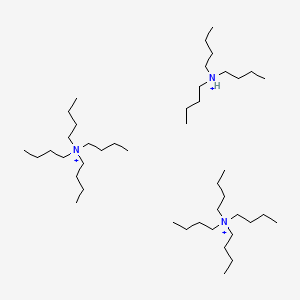
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
